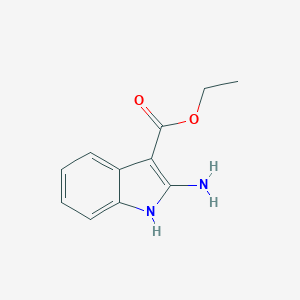

ethyl 2-amino-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEKODJGRSIGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6433-72-3 | |

| Record name | ethyl 2-amino-1H-indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Ethyl 2-amino-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of ethyl 2-amino-1H-indole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Due to the absence of a publicly documented pKa value, this document focuses on the qualitative aspects of its basicity, factors influencing it, and detailed experimental protocols for its empirical determination.

Core Concepts: Understanding the Basicity

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the 2-amino group. This group acts as a Brønsted-Lowry base, capable of accepting a proton. However, the overall basicity of the molecule is a nuanced interplay of several electronic effects within the indole scaffold.

-

The Role of the Indole Ring: The indole ring system itself possesses a complex electronic nature. The nitrogen atom within the pyrrole moiety of the indole ring delocalizes its lone pair into the aromatic system to maintain aromaticity, rendering it non-basic.[1]

-

The 2-Amino Group: Unlike the indole nitrogen, the exocyclic 2-amino group's lone pair is more available for protonation. Its basicity is significantly influenced by resonance and inductive effects. The 2-aminoindole chemotype is an aromatic, planar structure with two adjacent hydrogen bond donors, making it a valuable pharmacophore.[2]

-

Electron-Withdrawing Effects: The ethyl carboxylate group at the 3-position acts as an electron-withdrawing group through resonance and inductive effects. This withdrawal of electron density from the indole ring system indirectly reduces the electron density on the 2-amino group, thereby decreasing its basicity compared to an unsubstituted 2-aminoindole.[3]

In essence, while the 2-amino group is the basic center, its strength is modulated by the delocalization of its lone pair into the indole ring and the electron-withdrawing nature of the adjacent ester. This makes it a weaker base than typical alkylamines but potentially more basic than other aromatic amines where the amino group is directly attached to a more electron-deficient ring. Aromatic amines are generally less basic than aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic ring, making it less available for protonation.[4][5]

Data Presentation: Comparative Basicity

| Compound | Structure | Key Features Affecting Basicity | Expected Basicity (Relative) | pKa of Conjugate Acid (Approximate) |

| Ethylamine | CH₃CH₂NH₂ | Alkyl group is electron-donating (+I effect), increasing electron density on the nitrogen. | Strong | ~10.8 |

| Aniline | C₆H₅NH₂ | Lone pair on nitrogen is delocalized into the benzene ring, decreasing its availability. | Weak | ~4.6 |

| Indole | C₈H₇N | The nitrogen lone pair is part of the aromatic sextet, making it non-basic. | Very Weak | ~ -2 |

| This compound | C₁₁H₁₂N₂O₂ | The 2-amino group is the basic center. Basicity is reduced by the electron-withdrawing ester at C3 and resonance with the indole ring. | Weak | Not Determined |

Experimental Protocols: pKa Determination

To ascertain the precise basicity of this compound, empirical determination of its pKa is necessary. Potentiometric titration is a highly accurate and commonly used method for this purpose.[6][7]

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa of the title compound in an aqueous or mixed-solvent system.

a. Materials and Apparatus:

-

This compound (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized, CO₂-free water

-

Organic co-solvent (e.g., methanol or ethanol, if solubility is low)[8]

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Nitrogen gas supply for inert atmosphere[7]

b. Procedure:

-

Sample Preparation: Accurately weigh a precise amount of this compound to prepare a solution of known concentration (e.g., 1 mM).[6] Dissolve the compound in a known volume of CO₂-free deionized water. If solubility is an issue, a mixed solvent system (e.g., 50% ethanol/water) can be used, though the resulting pKa will be specific to that solvent system.[9]

-

Ionic Strength Adjustment: Add a sufficient amount of KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[6]

-

Initial Acidification: Place the titration vessel on the magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to displace dissolved CO₂.[7] Add a stoichiometric excess of standardized 0.1 M HCl to fully protonate the 2-amino group. The starting pH should be around 1.8-2.0.[6]

-

Titration: Titrate the acidified sample solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches approximately 12.[7]

-

Blank Titration: Perform a blank titration with the same solvent system and ionic strength but without the sample compound to correct for the buffering capacity of the solvent.

c. Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

-

Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The volume at the half-equivalence point can then be used to find the pKa from the original titration curve.

-

Perform the experiment in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[7]

Visualization of Basic Properties

The fundamental basic property of this compound is its ability to accept a proton at the 2-amino group. This equilibrium is central to its behavior in acidic environments.

Note: The DOT script above is a template. For actual visualization, replace the placeholder image URLs with URLs of the chemical structures of the base and its conjugate acid.

Caption: Protonation equilibrium of the 2-amino group.

Logical Workflow for pKa Determination

The process of determining and utilizing the pKa of this compound in a research context follows a logical progression from sample preparation to data application.

Caption: Workflow for experimental pKa determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. sarthaks.com [sarthaks.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-amino-1H-indole-3-carboxylate

CAS Number: 6433-72-3

This technical guide provides a comprehensive overview of Ethyl 2-amino-1H-indole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminoindole scaffold is recognized as a privileged structure in the development of therapeutic agents. This document details its physicochemical properties, synthesis, reactivity, and its role as a key intermediate for more complex molecules.

Physicochemical and Spectroscopic Properties

This compound is an off-white solid.[1] Its core properties are summarized below, providing essential data for researchers handling this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6433-72-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 204.22 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 175-178 °C (decomposes) | [1] |

| Solubility | Soluble in benzene, DMSO, and methanol. | [1] |

| Storage | -20°C | [1] |

| InChI Key | KXEKODJGRSIGAU-UHFFFAOYSA-N |[2][3] |

Table 2: Computed and Spectroscopic Data

| Data Type | Value | Source(s) |

|---|---|---|

| Monoisotopic Mass | 204.089877630 Da | [3] |

| XLogP3 | 2.5 | [3] |

| Polar Surface Area | 68.1 Ų | [3] |

| ¹H NMR | Data for a related derivative, ethyl 2-amino-1-(p-tolylsulfonyl)indole-3-carboxylate, is available, but specific shifts for the title compound are not detailed in the provided context. | [6] |

| ¹³C NMR | Not explicitly detailed in the search results. |

| Mass Spectrometry | m/z [M+H]⁺: 205.09715 (Predicted) |[7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a copper-catalyzed protocol starting from N-(2-Bromophenyl)-2,2,2-trifluoroacetamide.[6] This method provides the target compound in a moderate yield.

-

Starting Material Preparation: Prepare N-(2-Bromophenyl)-2,2,2-trifluoroacetamide according to reported procedures.

-

Reaction Setup: In a Biotage microwave vial equipped with a magnetic stirrer, combine the substituted N-(2-Bromophenyl)-2,2,2-trifluoroacetamide, a suitable copper catalyst, and a base in DMSO (e.g., 3.4 mL).

-

Cyclization: Subject the reaction mixture to the copper-catalyzed protocol conditions as described in the referenced literature.

-

Isolation: After the reaction is complete (monitored by UPLC-MS), the mixture is worked up. This typically involves pouring the mixture into a saturated aqueous NH₄Cl solution and extracting with a suitable organic solvent like dichloromethane (DCM).

-

Purification: The crude product is concentrated under reduced pressure. Further purification is performed using automated flash column chromatography on a silica gel cartridge to afford the pure this compound. The reported isolated yield is 46%.[6]

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is a subject of interest, particularly concerning the stability of the ester and the reactivity of the amino and indole nitrogen groups. Attempts to hydrolyze the ethyl ester to the corresponding carboxylic acid under standard basic conditions have been shown to result in a ring-opened product rather than the desired acid.[6] This indicates that the 2-aminoindole-3-carboxylate system possesses unusual reactivity.

The indole nitrogen can be functionalized. For example, reaction with a sulfonyl chloride or treatment with sodium hydride followed by an alkylating or acylating agent can yield N-substituted derivatives.

-

Setup: Add a solution of this compound (e.g., 12 mg, 0.06 mmol) in anhydrous DMF (0.3 mL) dropwise to a suspension of sodium hydride in anhydrous DMF (0.2 mL).

-

Reaction: Stir the reaction mixture at room temperature for 1 hour.

-

Quench & Extraction: Pour the mixture into water (10 mL) and extract with dichloromethane (3 x 20 mL).

-

Isolation: Concentrate the combined organic phases under reduced pressure to afford the crude N-sulfonylated product, such as ethyl 2-amino-1-(p-tolylsulfonyl)indole-3-carboxylate.[6]

Caption: Reactivity pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminoindole-3-carboxamide scaffold, for which the title compound is a direct precursor, is a privileged heterocyclic motif in drug discovery.[6] This core is present in compounds with a wide range of biological activities.

-

Antitumor Agents: Derivatives of the 2-aminoindole-3-carboxamide scaffold have shown potential as antitumor agents.[6]

-

Antibacterial Agents: This structural motif is also found in compounds being investigated for antibacterial properties.[6]

-

HIV-1 Integrase Inhibitors: While not the title compound itself, structurally related indole-2-carboxylic acid derivatives have been designed and evaluated as novel HIV-1 integrase strand transfer inhibitors.[8][9] This highlights the utility of the indole core in developing antiviral therapeutics.

The primary role of this compound is as a versatile building block. Its ester and amino functionalities allow for a variety of chemical modifications, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies in drug development programs.

Caption: Role as a scaffold for developing bioactive compounds.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Ethyl 2-Aminoindole-3-carboxylate | CAS: 6433-72-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound | C11H12N2O2 | CID 1476606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. PubChemLite - this compound (C11H12N2O2) [pubchemlite.lcsb.uni.lu]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

An In-depth Technical Guide to Ethyl 2-amino-1H-indole-3-carboxylate: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-amino-1H-indole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure and nomenclature, physicochemical and spectral properties, a detailed experimental protocol for its synthesis, and explores its relevance in drug discovery, particularly as a scaffold for kinase inhibitors.

Chemical Structure and Nomenclature

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a pyrrole ring, which collectively form the indole core. Key functional groups include an amino group (-NH2) at the C2 position and an ethyl carboxylate group (-COOCH2CH3) at the C3 position of the indole ring.

-

IUPAC Name: this compound[1]

-

CAS Number: 6433-72-3[1]

-

Molecular Formula: C₁₁H₁₂N₂O₂[1]

-

Canonical SMILES: CCOC(=O)C1=C(NC2=CC=CC=C21)N[1]

-

InChI: InChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12/h3-6,13H,2,12H2,1H3[1]

-

InChIKey: KXEKODJGRSIGAU-UHFFFAOYSA-N[1]

The structural representation of this compound is depicted in Figure 1.

dot

References

An In-depth Technical Guide on Ethyl 2-amino-1H-indole-3-carboxylate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is fundamental. This guide provides a detailed overview of the IUPAC name and synonyms for the compound ethyl 2-amino-1H-indole-3-carboxylate.

IUPAC Name and Synonyms

The systematic naming of chemical compounds according to the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous method of identification. The compound with the common name this compound is formally recognized by the same name under IUPAC nomenclature.[1] In addition to its formal name, this compound is identified by various synonyms, including its CAS Registry Number, which is crucial for database searches and regulatory submissions.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 6433-72-3[1][2] |

| EC Number | 864-814-5[1] |

| Molecular Formula | C11H12N2O2[1] |

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the primary identifiers of this chemical entity. The IUPAC name serves as the formal chemical descriptor, while the CAS number provides a unique numerical identifier for database tracking.

References

ethyl 2-amino-1H-indole-3-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Ethyl 2-amino-1H-indole-3-carboxylate, a molecule of interest in medicinal chemistry and drug discovery.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These values are critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 204.22 g/mol | [1] |

Structural and Identifier Information

A clear understanding of the compound's structure and its standardized identifiers is essential for accurate documentation and database searches.

Caption: Relationship between the compound and its key properties.

This technical summary provides the essential molecular formula and weight for this compound, crucial for any research or development activities involving this compound.

References

ethyl 2-amino-1H-indole-3-carboxylate physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 2-amino-1H-indole-3-carboxylate, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical processes.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring an indole scaffold, which is a common motif in various biologically active molecules and natural products. Its structure consists of a bicyclic system with a fused benzene and pyrrole ring, substituted with an amino group at the 2-position and an ethyl carboxylate group at the 3-position.

Molecular Structure:

-

IUPAC Name: this compound[1]

-

CAS Number: 6433-72-3[1]

-

Molecular Formula: C₁₁H₁₂N₂O₂[1]

-

InChI Key: KXEKODJGRSIGAU-UHFFFAOYSA-N[1]

-

Canonical SMILES: CCOC(=O)C1=C(NC2=CC=CC=C21)N[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 204.22 g/mol | [1] |

| Exact Mass | 204.089877630 Da | [1] |

| Melting Point | 153-154 °C | [2] |

| Boiling Point (Predicted) | 400.1 ± 25.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point (Predicted) | 195.8 ± 23.2 °C | [2] |

| Refractive Index (Predicted) | 1.669 | [2] |

| Appearance | Brown oil (crude) | [3] |

Chemical and Computed Properties

The chemical and computed properties provide insights into the molecule's behavior in chemical reactions and biological systems.

| Property | Value | Source |

| XLogP3 | 2.5 | [1] |

| Polar Surface Area (PSA) | 68.1 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Spectral Data

Spectral data is essential for the identification and characterization of the compound.

| Spectrum Type | Data |

| ¹H NMR | The ¹H NMR spectrum shows characteristic peaks for the aromatic protons of the indole ring, the NH and NH₂ protons, and the ethyl ester group.[3] |

| ¹³C NMR | The ¹³C NMR spectrum reveals signals for the carbon atoms of the indole core and the ethyl carboxylate group.[3] |

| Mass Spectrometry (MS) | UPLC-MS analysis can be used to confirm the molecular weight and purity of the compound.[3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a copper-catalyzed reaction.[3]

-

Reactants: N-(2-Bromophenyl)-2,2,2-trifluoroacetamide and a suitable ethyl cyanoacetate derivative.[3]

-

Catalyst: Copper catalyst.[3]

-

Solvent: DMSO.[3]

-

Procedure: The reaction is typically carried out in a microwave vial. The reactants and solvent are combined and heated.[3]

-

Work-up and Purification: After the reaction is complete, the mixture is poured into water and extracted with a suitable organic solvent like dichloromethane. The organic phase is then concentrated, and the crude product can be purified using automated flash column chromatography on a silica gel cartridge.[3]

Reaction with Sodium Hydride

This protocol describes the reaction of this compound with a strong base, sodium hydride, which can be used for N-alkylation or other modifications.[3]

-

Reactants: this compound, sodium hydride.[3]

-

Solvent: Anhydrous DMF.[3]

-

Procedure: A solution of this compound in anhydrous DMF is added dropwise to a suspension of sodium hydride in anhydrous DMF, often at 0 °C. The reaction is stirred for a specified period at 0 °C and then at room temperature.[3]

-

Analysis and Work-up: The reaction progress is monitored by UPLC-MS. Upon completion, the reaction mixture is poured into a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are concentrated to yield the crude product.[3]

References

The Pharmacological Promise of Ethyl 2-amino-1H-indole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among these, ethyl 2-amino-1H-indole-3-carboxylate has emerged as a versatile precursor for the synthesis of novel derivatives with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the core biological activities associated with this compound and its analogues, supported by quantitative data, experimental methodologies, and visual representations of key cellular pathways and workflows.

Anticancer Activity: A Multi-faceted Approach

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting activity against a range of human cancer cell lines. The mechanisms of action are varied, often involving the modulation of critical signaling pathways and the induction of apoptosis.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various indole derivatives have been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Indole-sulfonamide derivative 30 | HepG2 (Liver Cancer) | 7.37 | [1] |

| Indole-sulfonamide derivative 31 | MOLT-3 (Leukemia) | 2.04 | [1] |

| Ursolic acid-indole derivative 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | [2] |

| Ursolic acid-indole derivative 5f | HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [2] |

| Thiazolyl-indole-2-carboxamide 6i | MCF-7 (Breast Cancer) | 6.10 ± 0.4 | [3] |

| Thiazolyl-indole-2-carboxamide 6v | MCF-7 (Breast Cancer) | 6.49 ± 0.3 | [3] |

| Indole-2-carboxamide Va | EGFR Kinase | 0.071 ± 0.006 | [4] |

| Indole-2-carboxamide Va | BRAFV600E Kinase | 0.077 ± 0.005 | [4] |

Experimental Workflow for Anticancer Evaluation

The systematic evaluation of novel indole derivatives for anticancer activity typically follows a multi-step process, from initial screening to in-depth mechanistic studies.[5]

Caption: A typical workflow for evaluating the anticancer potential of indole derivatives.

Key Signaling Pathways Targeted by Indole Derivatives

Indole derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[5]

Caption: Inhibition of PI3K/Akt/mTOR and MAPK pathways by indole derivatives.

Experimental Protocols

Cytotoxicity Assay (MTT Assay) [5]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the indole derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory and Antimicrobial Activities

Beyond cancer, indole derivatives have shown promise in combating inflammation and microbial infections.

Anti-inflammatory Activity

Certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties.[6] The anti-inflammatory effects of some indole derivatives are attributed to the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]

Antimicrobial Activity

Indole derivatives have demonstrated a broad spectrum of antimicrobial activities. For instance, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one has shown a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[8] Other derivatives have exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.[9]

Enzyme Inhibition

The this compound scaffold has been utilized to develop potent inhibitors of various enzymes implicated in disease.

-

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Derivatives of ethyl 2-carboxylate-5-monosubstituted 1H-indole have shown promising inhibitory activity against GSK-3β, an enzyme implicated in diseases such as Alzheimer's, type 2 diabetes, and inflammation.[10]

-

HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been designed and evaluated as novel inhibitors of HIV-1 integrase strand transfer, a crucial enzyme for viral replication.[11]

Conclusion

This compound and its derivatives represent a rich and promising area of research for the development of new therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties, underscore the versatility of the indole scaffold. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to exploring the full therapeutic potential of this important class of compounds. Further investigation into structure-activity relationships and mechanisms of action will be crucial in translating these promising findings into clinically effective treatments.

References

- 1. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 2-amino-1H-indole-3-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-amino-1H-indole-3-carboxylate, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.53 – 7.48 | m | - | 1H |

| 7.47 – 7.40 | m | - | 1H |

| 7.31 – 7.24 | m | - | 1H |

| 1.3 | t | 7.1 | -CH₃ |

| 4.25 | q | 7.1 | -OCH₂- |

Solvent: d6-DMSO

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 153.6 | C |

| 140.3 | C |

| 136.8 | C |

| 131.6 | CH |

| 129.3 | CH |

| 125.8 | CH |

| 123.7 | CH |

| 120.8 | CH |

| 119.5 | CH |

| 116.8 | CH |

| 111.5 | CH |

Solvent: d6-DMSO, Frequency: 126 MHz

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H Stretch (Amino group) |

| 3250 | Strong | N-H Stretch (Indole NH) |

| 1680 | Strong | C=O Stretch (Ester) |

| 1620-1580 | Medium | C=C Stretch (Aromatic) |

| 1240 | Strong | C-O Stretch (Ester) |

Note: IR data is based on typical values for similar indole structures and requires experimental verification for this specific compound.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 267.9 | [MH]⁻ |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following are generalized yet detailed protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data processing involves Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the compound (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system such as Ultra-Performance Liquid Chromatography (UPLC). For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed. The data presented was obtained using an ACQUITY UPLC® with a BEH C18 1.7μm column.[1]

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of novel indole derivatives. The provided data and protocols are intended to facilitate further research and development in this critical area of medicinal chemistry.

References

literature review of ethyl 2-amino-1H-indole-3-carboxylate

An In-depth Technical Guide to Ethyl 2-amino-1H-indole-3-carboxylate

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and natural products.[1] Among its many derivatives, the 2-aminoindole-3-carboxylate framework has emerged as particularly significant in drug discovery. This guide focuses on a key representative of this class, this compound, providing a comprehensive overview of its synthesis, physicochemical properties, chemical reactivity, and its role as a precursor for developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging this versatile heterocyclic scaffold.

Physicochemical Properties

This compound is a stable solid compound. Its fundamental physicochemical properties are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem[2] |

| Molecular Weight | 204.22 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 6433-72-3 | PubChem[2] |

| Melting Point | 153-154°C | Echemi[3] |

| Boiling Point | 400.1±25.0 °C at 760 mmHg | Echemi[3] |

| Density | 1.3±0.1 g/cm³ | Echemi[3] |

| Polar Surface Area | 68.1 Ų | PubChem[2] |

| XLogP3 | 2.94 | Echemi[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A notable method involves a copper-catalyzed protocol starting from N-(2-Bromophenyl)-2,2,2-trifluoroacetamide, which yields the desired product.[4] An alternative and high-throughput approach is a two-step, one-pot protocol that involves an SNAr reaction followed by a zinc and iron-mediated reductive cyclization.[1][4]

Detailed Experimental Protocol: Copper-Catalyzed Synthesis[4]

This protocol outlines the synthesis of this compound from a substituted N-(2-bromophenyl)-2,2,2-trifluoroacetamide.

Materials:

-

N-(2-Bromophenyl)-2,2,2-trifluoroacetamide

-

Dimethyl sulfoxide (DMSO)

-

Magnetic stirrer

-

Biotage microwave vial

Procedure:

-

A Biotage microwave vial is equipped with a magnetic stirrer.

-

N-(2-Bromophenyl)-2,2,2-trifluoroacetamide is placed in the vial.

-

DMSO (3.4 mL) is added to the vial.

-

The reaction is subjected to a copper-catalyzed cyclization protocol.

-

Following the reaction, the crude product is isolated.

-

Purification is performed using automated flash column chromatography on a Teledyne ISCO CombiFlash NextGen 300+ system with a prepacked silica gel cartridge.

-

The final product, this compound, is isolated. In a reported synthesis, this method resulted in a 46% yield.[4]

Chemical Reactivity and Derivatization

This compound possesses multiple reactive sites—the indole nitrogen (N1), the amino group (C2-NH₂), and the ethyl ester—making it a versatile building block for further chemical modification.

-

N-Substitution: The indole nitrogen can be readily deprotonated using a base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF). The resulting anion can then react with various electrophiles to yield N-substituted derivatives. For instance, reaction with p-toluenesulfonyl chloride affords the N-tosylated product.[4]

-

Amino Group Reactivity: The 2-amino group can participate in reactions typical of primary amines, such as acylation, sulfonylation, and Schiff base formation, allowing for the introduction of diverse functional groups.

-

Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, although this can sometimes lead to ring-opened products.[4] Alternatively, it can undergo transesterification or be converted to an amide via aminolysis.

Biological Activities and Applications in Drug Discovery

The 2-aminoindole-3-carboxylate scaffold is a key feature in a variety of compounds with significant therapeutic potential. While this compound is primarily a synthetic intermediate, its derivatives have demonstrated a broad range of biological activities.

-

GSK-3β Inhibition: Derivatives of ethyl indole-2-carboxylate have been synthesized and evaluated as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in neurodegenerative diseases like Alzheimer's, as well as in inflammation and type 2 diabetes mellitus.[5]

-

Anticancer Activity: The 2-aminoindole-3-carboxamide motif is present in compounds investigated as antitumor agents.[4] For example, derivatives have been designed as p53/MDM2/MDMX antagonists for cancer treatment.[1]

-

Antimicrobial Agents: This scaffold has been incorporated into molecules with antibacterial properties.[4]

-

HIV-1 Integrase Inhibition: Novel indole-2-carboxylic acid derivatives have been designed and synthesized as HIV-1 integrase strand transfer inhibitors, demonstrating the scaffold's utility in developing antiviral therapies.[6]

-

Neuroprotective Effects: Related indole derivatives have shown potential as neuroprotective agents, possibly through antioxidant mechanisms or interaction with serotonergic systems.[7]

The table below summarizes the inhibitory activity of some indole derivatives against GSK-3β, highlighting the therapeutic potential unlocked from this core structure.

| Compound ID | Structure (Modification on Indole Core) | IC₅₀ (nM) for GSK-3β | Source |

| Aii1 | 5-Chloro- | 98 | ResearchGate[5] |

| Aii2 | 5-Nitro- | 88 | ResearchGate[5] |

| Aii3 | 5-Fluoro- | 100 | ResearchGate[5] |

| Aii11 | 5-Bromo- | 76 | ResearchGate[5] |

Conclusion

This compound is a highly valuable and versatile scaffold in modern medicinal chemistry. Its straightforward synthesis and multiple points for chemical modification allow for the creation of diverse chemical libraries. The consistent emergence of its derivatives as potent inhibitors of critical biological targets, including GSK-3β and HIV-1 integrase, underscores its importance. For researchers and drug development professionals, this compound represents a strategic starting point for the design and synthesis of next-generation therapeutics for a wide range of diseases, from cancer and viral infections to neurodegenerative disorders.

References

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H12N2O2 | CID 1476606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride | 319919-29-4 [smolecule.com]

Methodological & Application

Application Notes and Protocols for Biological Assays of Ethyl 2-Amino-1H-indole-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the biological activities of ethyl 2-amino-1H-indole-3-carboxylate derivatives. The following sections cover key assays for anticancer, antimicrobial, and anti-inflammatory activities, including specific enzyme inhibition assays. Each section includes structured tables for quantitative data presentation, detailed experimental methodologies, and visualizations of signaling pathways and workflows.

Anticancer Activity: Cytotoxicity Assessment using MTT Assay

Derivatives of this compound have shown promising anticancer properties. Their cytotoxic effects against various cancer cell lines can be quantitatively assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Data Presentation

| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e) | MCF-7, A549, HCT | ~2 | Staurosporine | Not specified |

| Thiazolyl-indole-2-carboxamide (6i) | MCF-7 | 6.10 ± 0.4 | Not specified | Not specified |

| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 | 6.49 ± 0.3 | Not specified | Not specified |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | Various | 0.029 | Erlotinib | 0.033 |

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of this compound derivatives against a chosen cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualization: MTT Assay Workflow

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity: Broth Microdilution Assay

This compound derivatives have been investigated for their potential as antimicrobial agents. The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of these compounds against various bacterial and fungal strains.

Data Presentation

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| 1H-indole-2-carboxamide derivatives | Gram-positive & Gram-negative | Weak activity | Various fungi | Weak activity |

Note: Specific MIC values for potent derivatives were not detailed in the general screening results. Further targeted studies would be needed to establish a more detailed table.

Experimental Protocol: Broth Microdilution

This protocol describes the determination of the MIC of test compounds against a panel of microorganisms.

Materials:

-

Bacterial or fungal strains of interest

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test compounds dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a fresh overnight culture of the microorganism.

-

Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.

-

Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

-

Visualization: Broth Microdilution Workflow```dot

Caption: Workflow for anti-inflammatory assays.

Enzyme Inhibition Assays: Kinase Inhibition

Several indole derivatives have been identified as potent inhibitors of various kinases involved in cancer progression, such as EGFR, VEGFR-2, and B-Raf.

Data Presentation

| Compound/Derivative | Target Kinase | IC50 (nM) |

| Indole-2-carboxamide (Va) | EGFR | 71 ± 6 |

| Indole-2-carboxamide (Va) | BRAFV600E | 77 - 107 |

| Indole-2-carboxamide (Va) | VEGFR-2 | 2.15 ± 0.20 (nM) |

Experimental Protocol: In Vitro Kinase Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. Commercial kits are widely available and their specific instructions should be followed.

Materials:

-

Recombinant active kinase (e.g., EGFR, VEGFR-2, B-Raf)

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the assay buffer.

-

Pre-incubation: Incubate for a short period to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add a mixture of the substrate and ATP to start the kinase reaction.

-

Kinase Reaction: Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the kit's instructions. This typically measures the amount of ADP produced or the remaining ATP.

-

Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the percentage of kinase inhibition. Determine the IC50 value.

Visualization: Signaling Pathways

Caption: EGFR signaling and point of inhibition.

Caption: VEGFR-2 signaling in angiogenesis.

Caption: B-Raf in the MAPK signaling cascade.

Application Notes and Protocols: Ethyl 2-amino-1H-indole-3-carboxylate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-1H-indole-3-carboxylate is a valuable and versatile starting material in organic synthesis, serving as a key building block for the construction of a wide array of fused heterocyclic systems. Its unique structural features, possessing a nucleophilic amino group at the 2-position and an electrophilic ester group at the 3-position, allow for diverse chemical transformations. This document provides an overview of its applications in the synthesis of biologically active molecules, complete with detailed experimental protocols and quantitative data.

Synthesis of Fused Heterocyclic Systems

This compound is a prized precursor for the synthesis of various fused indole derivatives with significant therapeutic potential. These reactions often involve condensation and cyclization strategies, leveraging the reactivity of the 2-amino and 3-ester functionalities.

Synthesis of Indolo[2,3-b]quinoxalines

Indolo[2,3-b]quinoxalines are an important class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. A straightforward approach to these systems involves the condensation of this compound with 1,2-dicarbonyl compounds or their equivalents.

Experimental Workflow: Synthesis of Indolo[2,3-b]quinoxalines

Caption: General workflow for the synthesis of indolo[2,3-b]quinoxalines.

Protocol: Synthesis of 6-ethoxycarbonyl-5,12-dihydro-5-phenylindolo[2,3-b]quinoxaline

-

To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), add benzil (1.0 mmol).

-

The reaction mixture is refluxed for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure indolo[2,3-b]quinoxaline derivative.

| Product | Reagent | Solvent | Time (h) | Yield (%) |

| 6-ethoxycarbonyl-5,12-dihydro-5-phenylindolo[2,3-b]quinoxaline | Benzil | Acetic Acid | 5 | 85 |

| 6-ethoxycarbonyl-5,12-dihydroindolo[2,3-b]quinoxaline | Glyoxal | Acetic Acid | 4 | 78 |

Synthesis of Pyrimido[1,2-a]indoles

Pyrimido[1,2-a]indoles are another class of fused heterocycles with interesting biological profiles. Their synthesis can be achieved through the reaction of this compound with β-ketoesters.

Protocol: Synthesis of 2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]indole-3-carboxylic acid ethyl ester

-

A mixture of this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) is heated at 120-130 °C for 2-3 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled and triturated with ethanol.

-

The resulting solid is filtered, washed with ethanol, and dried to give the desired pyrimido[1,2-a]indole.

| Product | Reagent | Temperature (°C) | Time (h) | Yield (%) |

| 2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]indole-3-carboxylic acid ethyl ester | Ethyl acetoacetate | 125 | 2.5 | 82 |

| 2-phenyl-4-oxo-1,4-dihydropyrimido[1,2-a]indole-3-carboxylic acid ethyl ester | Ethyl benzoylacetate | 130 | 3 | 75 |

Biological Activities of Derived Compounds

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making this scaffold highly attractive for drug discovery programs.

Antimicrobial Activity

Many indole derivatives exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of cell membrane integrity or the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[1]

Proposed Mechanism of Antimicrobial Action

Caption: Potential mechanisms of antimicrobial action for indole derivatives.

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Indolo[2,3-b]quinoxaline | S. aureus | 12.5 | [1] |

| Indolo[2,3-b]quinoxaline | E. coli | 25 | [1] |

| Thiazolyl-indole-2-carboxamide | C. albicans | 15.6 | [2] |

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents. Derivatives synthesized from this compound have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2][3] The induction of apoptosis often proceeds through the intrinsic pathway, involving the regulation of Bcl-2 family proteins.

Signaling Pathway: Induction of Apoptosis by Indole Derivatives

Caption: Apoptosis induction pathway targeted by some anticancer indole derivatives.

| Compound Type | Cell Line | IC50 (µM) | Mechanism | Reference |

| Indole-based Sulfonohydrazide | MCF-7 (Breast) | 13.2 | Apoptosis Induction | [4] |

| Indole-based Sulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | Apoptosis Induction | [4] |

| 28-Indole-betulin derivative | MCF-7 (Breast) | 0.05 | G1 Phase Arrest, Apoptosis | [3] |

Antiviral Activity

Certain 2-aminoindole derivatives have been identified as potent inhibitors of viral replication, particularly against the influenza virus. A key target for these compounds is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral transcription and replication.[5]

Signaling Pathway: Inhibition of Influenza Virus Replication

Caption: Inhibition of influenza virus replication by targeting the RdRp enzyme.

| Compound Type | Virus | EC50 (µM) | Target | Reference |

| 2-Aminoindole derivative | Influenza A | 8.37 | RdRp | [6] |

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry and organic synthesis. Its reactivity allows for the efficient construction of complex heterocyclic systems with a broad range of biological activities. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the versatile indole nucleus. Further exploration of the chemical space around this building block holds significant promise for the discovery of new and effective drugs.

References

- 1. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: Ethyl 2-Amino-1H-indole-3-carboxylate in the Synthesis of Biologically Active Heterocycles

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-1H-indole-3-carboxylate is a highly versatile scaffold in synthetic organic chemistry, serving as a key precursor for the construction of a wide array of fused heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester moiety on the indole core, allows for diverse cyclization strategies. This document provides an overview of its application in the synthesis of pyrimido[5,4-b]indoles and related heterocycles, compounds that have garnered significant interest due to their potential as anticancer, antimicrobial, and immunomodulatory agents. Detailed experimental protocols for key synthetic transformations are provided to facilitate their application in research and drug discovery.

Synthetic Applications

This compound is a valuable starting material for the synthesis of various fused indole heterocycles, most notably the pyrimido[5,4-b]indole core. This tricyclic system is of significant interest in medicinal chemistry.

Synthesis of Pyrimido[5,4-b]indoles

The most common and efficient method for the synthesis of the pyrimido[5,4-b]indole scaffold from this compound involves cyclocondensation reactions with isocyanates and isothiocyanates. These reactions lead to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and their 2-thioxo-analogs, respectively.

A generalized reaction scheme for the synthesis of these compounds is depicted below:

Caption: General reaction scheme for the synthesis of pyrimido[5,4-b]indoles.

Table 1: Synthesis of Pyrimido[5,4-b]indole Derivatives

| Product | Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

| 3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | Phenyl isocyanate | Acetic Acid | Reflux, 3h | 85 | Shestakov et al. |

| 3-(4-Chlorophenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | 4-Chlorophenyl isocyanate | Acetic Acid | Reflux, 3h | 88 | Shestakov et al. |

| 3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one | Phenyl isothiocyanate | Acetic Acid | Reflux, 4h | 92 | Shestakov et al. |

| 3-(4-Methylphenyl)-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one | 4-Methylphenyl isothiocyanate | Acetic Acid | Reflux, 4h | 95 | Shestakov et al. |

Biological Activities of Synthesized Heterocycles

The pyrimido[5,4-b]indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.

-

Anticancer Activity: Substituted pyrimido[5,4-b]indoles have been shown to activate macrophages, leading to anti-tumor immune responses.[1] Certain 2,4-diaminopyrimido[4,5-b]indol-6-ols have demonstrated cytotoxic activities against various human cancer cell lines.[2]

-

Antimicrobial Activity: Pyrimido[4,5-b]indole derivatives have been investigated for their antibacterial properties, showing potent activity against Gram-negative multidrug-resistant pathogens.[3]

-

Immunomodulatory Activity: Pyrimido[5,4-b]indoles have been identified as selective Toll-like receptor 4 (TLR4) ligands.[4][5] This activity makes them potential candidates for development as vaccine adjuvants or immune modulators.[4]

Table 2: Biological Activity of Selected Pyrimido[5,4-b]indole Derivatives

| Compound | Biological Activity | Cell Line / Target | Potency (IC₅₀ / EC₅₀) | Reference |

| Substituted Pyrimido[5,4-b]indole (PBI1) | Macrophage activation, Anti-cancer | Macrophages | Not specified | Macrophage activation by a substituted pyrimido[5,4-b]indole increases anti-cancer activity |

| 2,4-Diaminopyrimido[4,5-b]indol-6-ols | Cytotoxic | Human cancer cells | Micromolar range | 2,4-Diamino-9H-pyrimido[4,5-b]indol-5-ols: synthesis, in vitro cytotoxic activity, and QSAR investigations |

| Pyrimido[4,5-b]indole derivative (GP-1) | Antibacterial | Gram-negative bacteria | Not specified | Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5-b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens |

| Substituted Pyrimido[5,4-b]indoles | TLR4 Agonist | Human/murine TLR4 | Submicromolar (for some derivatives) | Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones

This protocol is based on the method described by Shestakov et al.

Caption: Experimental workflow for the synthesis of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones.

Materials:

-

This compound

-

Aryl isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A solution of this compound (1.0 mmol) in glacial acetic acid (10 mL) is prepared.

-

The appropriate aryl isocyanate (1.1 mmol) is added to the solution.

-

The reaction mixture is heated at reflux for 3 hours.

-

After cooling to room temperature, the precipitate that forms is collected by filtration.

-

The solid is washed with ethanol and dried to afford the pure 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione.

Protocol 2: General Procedure for the Synthesis of 3-Aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones

This protocol is adapted from the work of Shestakov et al.

Caption: Experimental workflow for the synthesis of 2-thioxo-pyrimido[5,4-b]indoles.

Materials:

-

This compound

-

Aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-methylphenyl isothiocyanate)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), the corresponding aryl isothiocyanate (1.1 mmol) is added.

-

The reaction mixture is refluxed for 4 hours.

-

The mixture is then cooled, and the resulting precipitate is filtered off.

-

The collected solid is washed with ethanol and dried under vacuum to yield the desired 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one.

Conclusion

This compound is a readily accessible and highly useful precursor for the synthesis of a variety of fused heterocyclic systems, particularly pyrimido[5,4-b]indoles. The straightforward cyclocondensation reactions with isocyanates and isothiocyanates provide an efficient route to novel compounds with significant potential in drug discovery, exhibiting anticancer, antimicrobial, and immunomodulatory properties. The protocols outlined in this document offer a practical guide for the synthesis of these valuable heterocyclic scaffolds, encouraging further exploration of their chemical space and biological activities.

References

- 1. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Diamino-9H-pyrimido[4,5-b]indol-5-ols: synthesis, in vitro cytotoxic activity, and QSAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5- b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Ethyl 2-Amino-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of ethyl 2-amino-1H-indole-3-carboxylate, a valuable scaffold in medicinal chemistry. The described method is a copper-catalyzed cascade reaction involving the cyclization of a substituted N-(2-halophenyl)-2,2,2-trifluoroacetamide with an alkyl 2-cyanoacetate. This protocol offers a reliable route to obtaining the target compound in moderate yields. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

The 2-aminoindole moiety is a privileged structure found in numerous biologically active compounds and is of significant interest in drug discovery. This compound serves as a key intermediate for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The protocol detailed below is based on a copper-catalyzed methodology, which provides an efficient means of constructing the indole ring system under relatively mild conditions.

Experimental Protocol

This protocol outlines the synthesis of this compound from N-(2-bromophenyl)-2,2,2-trifluoroacetamide and ethyl 2-cyanoacetate.

Materials:

-

N-(2-bromophenyl)-2,2,2-trifluoroacetamide

-

Ethyl 2-cyanoacetate

-

Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Water (H₂O)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine N-(2-bromophenyl)-2,2,2-trifluoroacetamide (1.0 equiv), ethyl 2-cyanoacetate (1.2 equiv), copper catalyst (CuI or Cu₂O, 0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.0 equiv).

-

Solvent Addition: Add a 1:1 mixture of DMSO and H₂O to the flask.

-

Reaction Conditions: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure this compound. A 46% yield has been reported for this synthesis.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material 1 | N-(2-bromophenyl)-2,2,2-trifluoroacetamide |

| Starting Material 2 | Ethyl 2-cyanoacetate |

| Catalyst | Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) |

| Ligand | L-proline |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | DMSO:H₂O (1:1) |

| Temperature | 80 °C |

| Reported Yield | 46%[1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

one-pot synthesis of 2-amino-indole-3-carboxamides from ethyl 2-amino-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. While various synthetic routes to this core exist, a direct, one-pot conversion from the readily available ethyl 2-amino-1H-indole-3-carboxylate is not well-documented, presenting a challenge for rapid library synthesis in drug discovery. This document outlines a proposed sequential, one-pot protocol for the synthesis of 2-amino-indole-3-carboxamides from this compound. The procedure involves an initial saponification of the ester, followed by in-situ activation of the resulting carboxylate and subsequent amidation. This methodology avoids the isolation of the potentially unstable 2-amino-1H-indole-3-carboxylic acid intermediate.

Introduction

The indole nucleus is a cornerstone in the development of new therapeutic agents. Specifically, the 2-amino-indole-3-carboxamide moiety has been identified as a key pharmacophore in compounds targeting a variety of diseases. Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. A streamlined, one-pot approach starting from a common precursor like this compound would be highly beneficial for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

While a one-pot synthesis of 2-amino-indole-3-carboxamides starting from 2-halonitrobenzenes has been reported, the direct conversion from this compound remains an area for development.[1][2] The primary challenge lies in the stability of the intermediate 2-amino-1H-indole-3-carboxylic acid, which is not easily accessible via hydrolysis of its corresponding esters.[2] The protocol detailed below is a proposed solution that circumvents the isolation of this intermediate by performing the saponification and subsequent amidation in a single reaction vessel.

Proposed Synthetic Workflow

The proposed one-pot synthesis is a three-step sequential process that occurs in a single reaction vessel. The workflow begins with the saponification of the starting ester, followed by the activation of the carboxylate intermediate, and culminates in the amidation reaction with a desired amine.

Caption: Proposed sequential one-pot synthesis workflow.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates and amines. All operations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or a similar peptide coupling reagent (e.g., HOBt/EDC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Primary or secondary amine of choice

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Saponification:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

-

Dissolve the starting material in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 equiv) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

-

In-situ Activation and Amidation:

-

Once the saponification is complete, cool the reaction mixture in an ice bath.

-

Carefully neutralize the excess base with an appropriate acid (e.g., 1N HCl) to a pH of approximately 7. Caution: This step may need to be omitted or modified depending on the chosen coupling reagent and amine.

-

To the same flask, add the primary or secondary amine (1.2 equiv), followed by DIPEA (3.0 equiv).

-

In a separate flask, dissolve HATU (1.5 equiv) in a minimal amount of anhydrous DCM or THF and add it dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-indole-3-carboxamide.

-

Data Presentation: Representative Substrates

The following table provides examples of commercially available primary and secondary amines that can be used in this protocol to generate a library of 2-amino-indole-3-carboxamides.

| Amine Substrate | Chemical Structure of Amine | Expected Product Structure |

| Benzylamine | Ph-CH₂-NH₂ | 2-amino-N-benzyl-1H-indole-3-carboxamide |

| Morpholine | C₄H₉NO | (2-amino-1H-indol-3-yl)(morpholino)methanone |

| Piperidine | C₅H₁₁N | (2-amino-1H-indol-3-yl)(piperidin-1-yl)methanone |

| Aniline | Ph-NH₂ | 2-amino-N-phenyl-1H-indole-3-carboxamide |

| Cyclopropylamine | C₃H₅NH₂ | 2-amino-N-cyclopropyl-1H-indole-3-carboxamide |

Logical Relationships in Amide Bond Formation

The core of the second stage of this one-pot synthesis is the amide bond formation, which is facilitated by a coupling reagent. The diagram below illustrates the logical flow of this process.

Caption: Amide bond formation via carboxylate activation.

Conclusion

The proposed one-pot synthesis of 2-amino-indole-3-carboxamides from this compound offers a promising strategy for the efficient generation of these valuable compounds. By avoiding the isolation of the potentially labile carboxylic acid intermediate, this protocol can streamline the synthesis process, making it highly applicable in a drug discovery setting for the rapid exploration of chemical space around this important scaffold. Further optimization of reaction conditions for specific amines will likely be necessary to maximize yields and purity.

References

Application Notes and Protocols: Electrophilic Reactions of Ethyl 2-amino-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction